molecular formula C21H26N2O3 B7022522 N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-methoxyphenyl)piperidin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-methoxyphenyl)piperidin-3-amine

Cat. No.: B7022522
M. Wt: 354.4 g/mol
InChI Key: QKMBTVIAMGHCOZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-methoxyphenyl)piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a benzodioxin moiety

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-methoxyphenyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-24-17-7-5-15(6-8-17)18-9-10-22-14-19(18)23-13-16-3-2-4-20-21(16)26-12-11-25-20/h2-8,18-19,22-23H,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMBTVIAMGHCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCNCC2NCC3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-methoxyphenyl)piperidin-3-amine typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often constructed via reductive amination or through the use of piperidine derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxin moiety with the piperidine derivative. This can be achieved using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the piperidine ring or the benzodioxin moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or aminated products.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-methoxyphenyl)piperidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxin moiety may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-phenylpiperidin-3-amine: Similar structure but lacks the methoxy group.

    N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-hydroxyphenyl)piperidin-3-amine: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-4-(4-methoxyphenyl)piperidin-3-amine can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. This functional group can enhance the compound’s solubility and ability to interact with specific biological targets.

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